2-[(1r)-2-Carboxy-1-(Naphthalen-1-Ylmethyl)ethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid
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Overview
Description
2-[(1R)-2-carboxy-1-(naphthalen-1-ylmethyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its complex structure, which includes a naphthalene ring and a phthalimide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-2-carboxy-1-(naphthalen-1-ylmethyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of naphthalene derivatives with phthalic anhydride under specific conditions. The process may include steps such as:
Formation of the Naphthalene Derivative: This involves the functionalization of naphthalene to introduce the necessary substituents.
Cyclization with Phthalic Anhydride: The naphthalene derivative is then reacted with phthalic anhydride to form the phthalimide core.
Final Functionalization: Additional steps may be required to introduce the carboxylic acid groups and other functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-2-carboxy-1-(naphthalen-1-ylmethyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1R)-2-carboxy-1-(naphthalen-1-ylmethyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R)-2-carboxy-1-(naphthalen-1-ylmethyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Other compounds in the phthalimide class, such as thalidomide and lenalidomide.
Naphthalene Derivatives: Compounds containing the naphthalene ring, such as naphthalene-2-carboxylic acid.
Uniqueness
2-[(1R)-2-carboxy-1-(naphthalen-1-ylmethyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific combination of the naphthalene ring and phthalimide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H17NO6 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[(2R)-1-carboxy-3-naphthalen-1-ylpropan-2-yl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C23H17NO6/c25-20(26)12-16(10-14-6-3-5-13-4-1-2-7-17(13)14)24-21(27)18-9-8-15(23(29)30)11-19(18)22(24)28/h1-9,11,16H,10,12H2,(H,25,26)(H,29,30)/t16-/m1/s1 |
InChI Key |
GPOKTQCDBPECSS-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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